
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide
Übersicht
Beschreibung
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide (NFP-DCP) is a small molecule that has been used in a variety of scientific research applications. NFP-DCP is a derivative of the widely used aniline derivative, 2,4-dichlorophenoxyacetic acid (2,4-D). As an aniline derivative, NFP-DCP is able to interact with a variety of biological targets, making it a useful tool for researchers in a variety of fields.
Wissenschaftliche Forschungsanwendungen
Matrix Metalloproteinases Inhibition : Novel heterocyclic inhibitors of matrix metalloproteinases include compounds structurally similar to N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide. These compounds demonstrate potent inhibitory effects on matrix metalloproteinases, which are important in tissue remodeling and in the progression of various diseases (Schröder et al., 2001).
Malaria Treatment : Derivatives of this compound have been explored as novel leads for malaria treatment. For instance, one such derivative showed low-nanomolar activity against the intraerythrocytic stages of the malaria parasite, Plasmodium falciparum (Norcross et al., 2019).
Potential Pesticides : Some derivatives of N-aryl-2,4-dichlorophenoxyacetamide, structurally related to N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide, are being characterized as potential pesticides. Their X-ray powder diffraction data have been presented, indicating their potential applications in this field (Olszewska et al., 2008).
Antioxidant and Anticancer Activities : Novel derivatives bearing a similar structure to the compound have been synthesized and tested for antioxidant and anticancer activities. Some of these compounds have shown promising results in these areas (Tumosienė et al., 2020).
Herbicidal Activity : Certain derivatives have been synthesized and found effective in herbicidal activities. This indicates the potential application of these compounds in agriculture for weed control (Liu et al., 2008).
Antibacterial Properties : Some analogs of this compound have been designed and studied for potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Eigenschaften
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O2/c1-8(22-14-5-2-9(16)6-11(14)17)15(21)20-13-7-10(19)3-4-12(13)18/h2-8H,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFUFMSTWKXSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391173.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1391174.png)

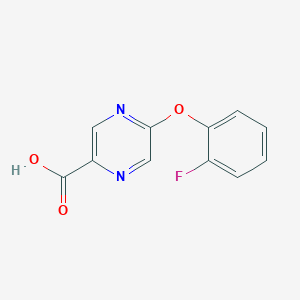
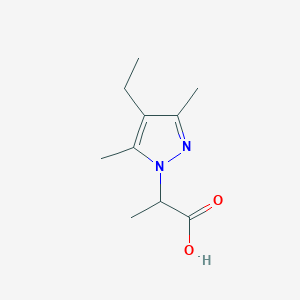
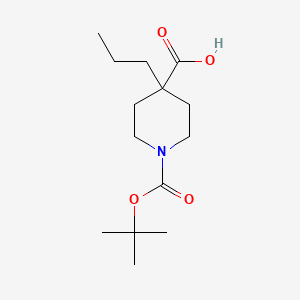
![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1391180.png)
![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)
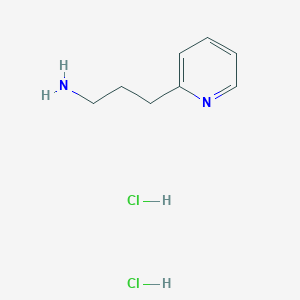
![3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1391186.png)
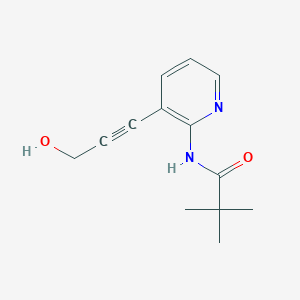
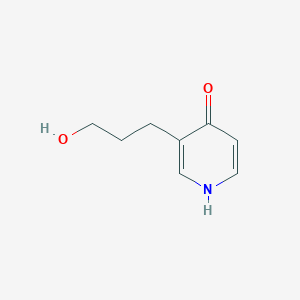
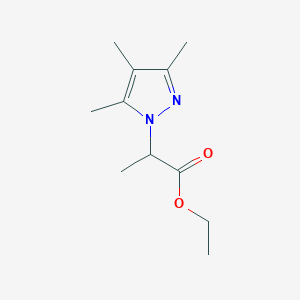
![7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391194.png)